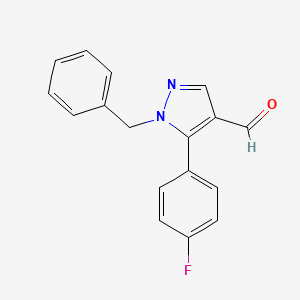
4-(3,3-Difluoropyrrolidin-1-yl)benzene-1,2-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3,3-Difluoropyrrolidin-1-yl)benzene-1,2-diamine is an organic compound characterized by the presence of a difluoropyrrolidine ring attached to a benzene ring substituted with two amino groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3,3-Difluoropyrrolidin-1-yl)benzene-1,2-diamine typically involves the following steps:
Formation of the Difluoropyrrolidine Ring: This can be achieved through the reaction of a suitable precursor with a fluorinating agent under controlled conditions.
Attachment to Benzene Ring: The difluoropyrrolidine intermediate is then reacted with a benzene derivative that has pre-existing amino groups or can be functionalized to introduce amino groups.
Industrial Production Methods: Industrial production may involve optimized reaction conditions to maximize yield and purity. This includes:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure Control: Maintaining optimal temperature and pressure to ensure efficient reactions.
Purification Techniques: Employing methods such as recrystallization or chromatography to purify the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert nitro groups (if present) to amino groups.
Substitution: The aromatic ring can participate in electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Like hydrogen gas in the presence of a palladium catalyst for reduction.
Substitution Reagents: Halogens or sulfonyl chlorides for electrophilic aromatic substitution.
Major Products:
Oxidation Products: Quinone derivatives.
Reduction Products: Fully reduced amines.
Substitution Products: Halogenated or sulfonated aromatic compounds.
Chemistry:
Catalysis: The compound can act as a ligand in catalytic systems, enhancing the efficiency of various chemical reactions.
Material Science: Used in the synthesis of polymers with specific properties.
Biology and Medicine:
Drug Development: Potential use as a pharmacophore in the design of new therapeutic agents.
Biological Probes: Utilized in the study of biological pathways and mechanisms.
Industry:
Dye and Pigment Production: As an intermediate in the synthesis of dyes and pigments.
Agricultural Chemicals: Potential use in the development of new agrochemicals.
Wirkmechanismus
The mechanism by which 4-(3,3-Difluoropyrrolidin-1-yl)benzene-1,2-diamine exerts its effects depends on its application:
Molecular Targets: It may interact with specific enzymes or receptors, modulating their activity.
Pathways Involved: The compound can influence various biochemical pathways, potentially leading to therapeutic effects in medicinal applications.
Vergleich Mit ähnlichen Verbindungen
4-(3,3-Difluoropyrrolidin-1-yl)piperidine: Shares the difluoropyrrolidine moiety but differs in the rest of the structure.
N1-(3-fluorophenyl)-4-piperidin-1-ylmethyl-benzene-1,2-diamine: Similar in having a fluorinated ring and benzene with amino groups.
Uniqueness:
Structural Features: The specific arrangement of the difluoropyrrolidine ring and benzene with amino groups imparts unique chemical properties.
Reactivity: Differences in reactivity and stability compared to similar compounds.
Eigenschaften
Molekularformel |
C10H13F2N3 |
|---|---|
Molekulargewicht |
213.23 g/mol |
IUPAC-Name |
4-(3,3-difluoropyrrolidin-1-yl)benzene-1,2-diamine |
InChI |
InChI=1S/C10H13F2N3/c11-10(12)3-4-15(6-10)7-1-2-8(13)9(14)5-7/h1-2,5H,3-4,6,13-14H2 |
InChI-Schlüssel |
FBLWYVBTVYWWGP-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CC1(F)F)C2=CC(=C(C=C2)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


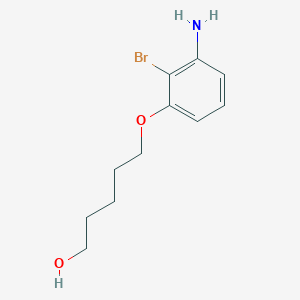
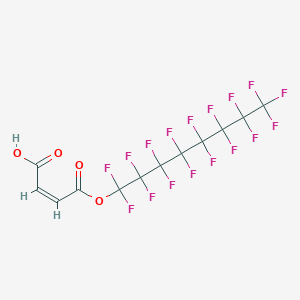

![[6-[5-acetamido-2-(hydroxymethyl)-6-methoxy-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl] hydrogen sulfate](/img/structure/B12082536.png)

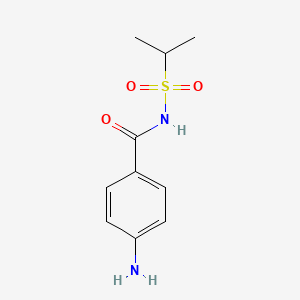
![1-[1-(Cyclopropylmethyl)piperidin-4-yl]ethan-1-amine](/img/structure/B12082556.png)
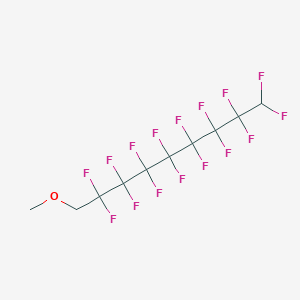
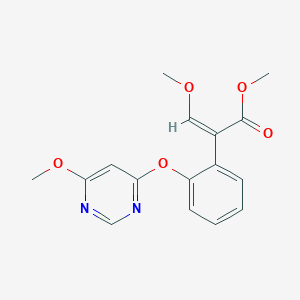
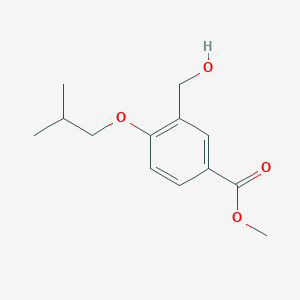
![Benzene, 1-bromo-3-[(2,2,3,3,4,4,5,5,6,6,6-undecafluorohexyl)oxy]-](/img/structure/B12082592.png)

![tert-Butyl 3-amino-2-ethyl-2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-5-carboxylate](/img/structure/B12082602.png)
